molecular formula C13H9ClF3N B11805790 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B11805790
M. Wt: 271.66 g/mol
InChI Key: GPEKCJLIQGVISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a trifluoromethyl-substituted phenyl group at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chloro group.

    Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Reactions: Products include difluoromethyl or monofluoromethyl derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
  • 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-methyl-4-(3-(trifluoromethyl)phenyl)pyridine is unique due to the specific positioning of its substituents. The combination of a chloro group, a methyl group, and a trifluoromethyl-substituted phenyl group on the pyridine ring imparts distinct chemical and physical properties. This unique structure makes it particularly valuable in applications requiring specific reactivity and interaction with biological targets.

Properties

Molecular Formula

C13H9ClF3N

Molecular Weight

271.66 g/mol

IUPAC Name

2-chloro-6-methyl-4-[3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C13H9ClF3N/c1-8-5-10(7-12(14)18-8)9-3-2-4-11(6-9)13(15,16)17/h2-7H,1H3

InChI Key

GPEKCJLIQGVISN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.